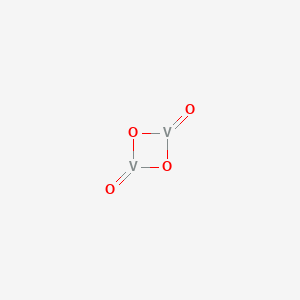
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of vanadium atoms within a cyclic framework, which imparts distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide typically involves the reaction of vanadium precursors with organic ligands under controlled conditions. One common method includes the use of vanadium pentoxide and organic diols, which react to form the desired cyclic structure. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the cyclic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar vanadium precursors and organic ligands. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: Reduction reactions can convert the vanadium atoms to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use organic solvents and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) or vanadium(II) complexes.
科学的研究の応用
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique redox properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism by which 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide exerts its effects involves its ability to undergo redox reactions. The vanadium atoms within the compound can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological activities. The compound may interact with molecular targets such as enzymes and cellular components, modulating their activity through redox mechanisms.
類似化合物との比較
Similar Compounds
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane: Similar in structure but without the dioxide functionality.
Vanadium Pentoxide: A common vanadium compound with different chemical properties.
Vanadyl Acetylacetonate: Another vanadium-based compound used in catalysis.
Uniqueness
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is unique due to its cyclic structure incorporating vanadium atoms and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
1,3-dioxa-2λ4,4λ4-divanadacyclobutane 2,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.2V |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPDKHYKECNNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V]1O[V](=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4V2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.881 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














